6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with methyl and phenyl groups, as well as a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Scientific Research Applications
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the methyl groups at positions 6 and 7.
6,7-Dimethylquinoline-4-carboxylic acid: Similar structure but lacks the phenyl group at position 2.
2-Phenyl-4-quinolinecarboxylic acid: Similar structure but lacks the methyl groups at positions 6 and 7.
Uniqueness
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
IUPAC Name |
6,7-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-14-15(18(20)21)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUUINXPEWKGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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